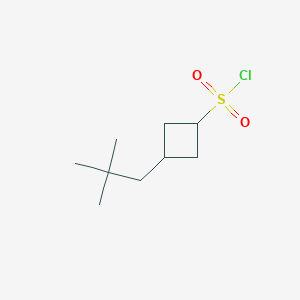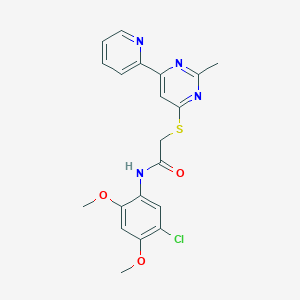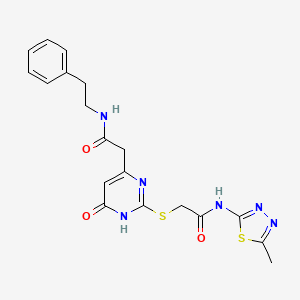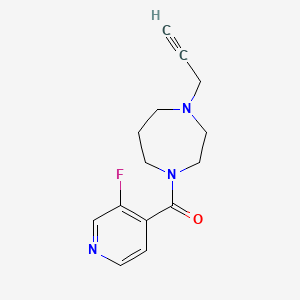
3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride is a chemical that would likely possess a cyclobutane core with a sulfonyl chloride functional group and a 2,2-dimethylpropyl substituent. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related structures and functional groups that can be used to infer properties and reactivity.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. The paper titled "Enantioselective Cyclobutenylation of Olefins Using N-Sulfonyl-1,2,3-Triazoles as Vicinal Dicarbene Equivalents" describes a method for synthesizing cyclobutenes, which are closely related to cyclobutanes. This method involves rhodium catalysis and could potentially be adapted for the synthesis of this compound by incorporating the appropriate substituents.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which introduces angle strain due to the deviation from the ideal tetrahedral angle. This strain can affect the reactivity and stability of the compound. The papers provided do not directly analyze the molecular structure of the compound , but the synthesis and reactions of similar strained ring systems are discussed .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, particularly those involving the functional groups attached to the ring. The paper on "Intramolecular Cyclization of 3,4-Epoxy Alcohols; Oxetane Formation" discusses the formation of oxetanes, which, like cyclobutanes, are four-membered rings. This suggests that the sulfonyl chloride group in the target compound could potentially be reactive towards nucleophiles or could participate in intramolecular cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl chloride group, which is typically reactive and can be used for further chemical transformations. The paper on "3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chlorides and N-substituted sulfonylamides based on them" provides insight into the reactivity of sulfonyl chlorides, indicating that they can react with amines to form sulfonylamides. This reactivity could be relevant to the target compound as well.
The paper on "Synthesis of poly-3,3-bis(chloromethyl)oxacyclobutane (penton) derivatives" discusses reactions of chloromethyl groups in a strained oxacyclobutane ring, which could be somewhat analogous to the reactivity of the chlorosulfonyl group in the target compound. The intrinsic viscosities and reaction conditions reported could provide a starting point for understanding the physical properties and reactivity of the compound of interest.
Scientific Research Applications
Cyclobutene Derivative Synthesis
Alkylidenecyclopropanes readily convert into cyclobutene derivatives under the catalysis of PtCl2, a process that is significantly accelerated in the presence of CO atmosphere. This method allows for the isolation of cyclobutenes with good to excellent yields across a variety of substrates, demonstrating the utility of cyclobutene derivatives in synthetic chemistry (Fürstner & Aïssa, 2006).
[2 + 2] Photocycloaddition Reactions
The photocatalyzed [2 + 2] cycloaddition of α,β-unsaturated sulfones and olefins yields 2-aryl-1-sulfonyl-substituted cyclobutanes. This reaction does not require a catalyst and can achieve high yields under specific conditions, showcasing the importance of sulfone derivatives in creating cyclobutane rings (Jeremias, Mohr, & Bach, 2021).
Cyclopentenone Formation
The synthesis of cyclopentenones from alkenes and (alkyne)hexacarbonyldicobalt complexes is facilitated by the use of dimethyl sulfoxide and other polar solvents. This method highlights the role of sulfoxide derivatives in modifying regio- and stereoselectivity of cyclopentenone formation (Chung et al., 1993).
Nucleophilic Substitution Reactions
1-Ethenylcyclopropylsulfonates undergo regioselective Pd(0) catalyzed nucleophilic substitution, leading to cyclopropylideneethyl derivatives. This process demonstrates the versatility of cyclopropylsulfonate derivatives in synthesizing complex organic molecules with high synthetic potential (Stolle et al., 1992).
Oxetane and Oxolane Formation
The base-mediated treatment of 1-(2,3-epoxypropyl)-1-cyclohexanol and its methyl analogues in aqueous dimethyl sulfoxide yields corresponding oxetanes as main products, demonstrating the application of epoxy alcohols in synthesizing cyclic ethers (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Safety and Hazards
properties
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2,3)6-7-4-8(5-7)13(10,11)12/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFIHIBLLZOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)

![2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2552771.png)

![2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid](/img/structure/B2552774.png)

amine](/img/structure/B2552776.png)

![Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552778.png)
![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)
![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)

